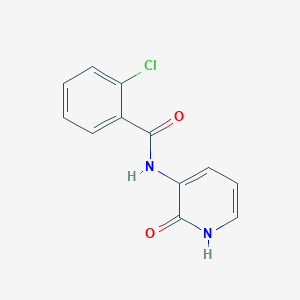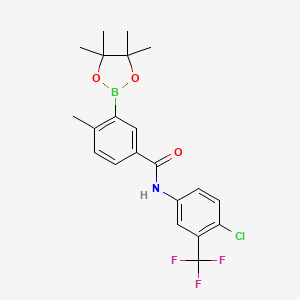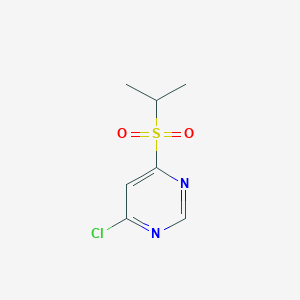
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, chlorine, iodine, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one typically involves multi-step organic reactions. One common method involves the sulfonation of a quinoline derivative followed by halogenation and hydroxylation. The reaction conditions often require the use of strong acids, bases, and halogenating agents under controlled temperatures to ensure the desired substitutions occur at specific positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinone, while substitution of the halogens can produce various substituted quinoline derivatives.
Applications De Recherche Scientifique
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mécanisme D'action
The mechanism of action of 3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Chloroquinoline derivatives: Compounds with chlorine substitution on the quinoline ring.
Iodoquinoline derivatives: Compounds with iodine substitution on the quinoline ring
Uniqueness
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both halogens (chlorine and iodine) along with the hydroxyl and benzenesulfonyl groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H9ClINO4S |
|---|---|
Poids moléculaire |
461.7 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C15H9ClINO4S/c16-10-7-12-9(6-11(10)17)13(19)14(15(20)18-12)23(21,22)8-4-2-1-3-5-8/h1-7H,(H2,18,19,20) |
Clé InChI |
IIJFWGIMHZORLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


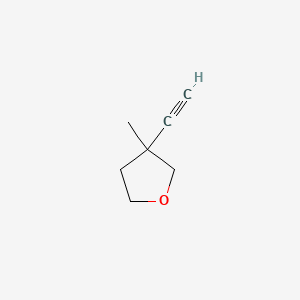
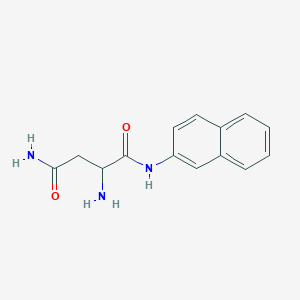
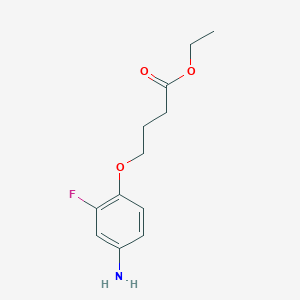


![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
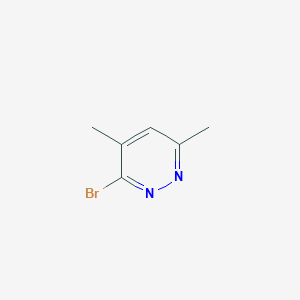
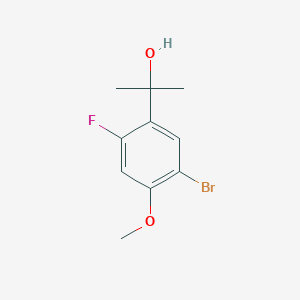
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
